Biotin-dPEG(R)7-NH2

Bioconjugation Assay Development Linker Engineering

Biotin-dPEG®7-NH2 (Biotin-dPEG®7-amine, CAS 1334172-76-7) is a monodisperse, single-molecular-weight biotinylation reagent containing a 29.8 Å discrete polyethylene glycol (dPEG®) spacer and a terminal primary amine functional group. This compound, protected under U.S.

Molecular Formula C26H50N4O9S
Molecular Weight 594.8 g/mol
Cat. No. B7909458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-dPEG(R)7-NH2
Molecular FormulaC26H50N4O9S
Molecular Weight594.8 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
InChIInChI=1S/C26H50N4O9S/c27-5-7-33-9-11-35-13-15-37-17-19-39-20-18-38-16-14-36-12-10-34-8-6-28-24(31)4-2-1-3-23-25-22(21-40-23)29-26(32)30-25/h22-23,25H,1-21,27H2,(H,28,31)(H2,29,30,32)
InChIKeyHRGIYGOBSBFLMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-dPEG®7-NH2: A Discrete PEG Biotinylation Reagent for Precision Conjugation


Biotin-dPEG®7-NH2 (Biotin-dPEG®7-amine, CAS 1334172-76-7) is a monodisperse, single-molecular-weight biotinylation reagent containing a 29.8 Å discrete polyethylene glycol (dPEG®) spacer and a terminal primary amine functional group . This compound, protected under U.S. Patent # 7,888,536 B2, enables precise biotin labeling of molecules containing free carboxylic acids, aldehydes, or ketones via amide or Schiff base chemistry . Its amphiphilic dPEG® spacer confers excellent solubility in both aqueous buffers and organic solvents, directly addressing the poor water solubility of the biotin moiety itself [1].

Monodisperse dPEG® spacer (Ð = 1) for precise, reproducible biotin conjugation
Amphiphilic solubility profile supports labeling in both aqueous buffer and organic solvent
Terminal primary amine enables carbonyl-targeted coupling via amide or Schiff base chemistry

Biotin-dPEG®7-NH2: Why Standard PEG or Alkyl Linkers Cannot Be Substituted


Generic substitution with standard polydisperse PEG linkers or hydrophobic alkyl spacers like LC-biotin introduces significant experimental variability and compromises conjugate performance. Conventional PEG reagents exhibit a dispersity (Ð) of 1.05–1.20, resulting in a mixture of chain lengths and molecular weights that complicates analysis, alters binding stoichiometry, and reduces batch-to-batch reproducibility [1]. In contrast, the dPEG® technology provides a single, discrete compound with Ð = 1, ensuring every conjugate molecule is identical [2]. Furthermore, the hydrophobic nature of traditional alkyl-based spacers, such as the aminocaproic acid linker in NHS-LC-biotin, can induce aggregation and precipitation of the labeled biomolecule, even at low biotin incorporation levels, leading to a loss of material and increased non-specific binding . The dPEG® spacer's hydrophilicity and defined length are essential for maintaining the solubility and native behavior of the labeled entity, a critical factor for quantitative and reproducible assays.

Target dPEG® Spacer Single discrete chain length; Ð = 1; hydrophilic; no aggregation
May shift Polydisperse PEG Chain-length distribution alters binding stoichiometry and batch reproducibility
Target dPEG® Hydrophilicity Maintains conjugate solubility in aqueous media; preserves native biomolecule behavior
May shift Alkyl Spacer (LC-biotin) Hydrophobic spacer may induce aggregation even at low incorporation; increases non-specific binding

Quantitative Evidence for Biotin-dPEG®7-NH2 Differentiation: Spacer Length, Solubility, and Monodispersity


Precise 29.8 Å Spacer Length vs. Variable PEG Length in Conventional Reagents

Biotin-dPEG®7-NH2 features a precise, single-molecular-weight dPEG® spacer of 25 atoms and a length of 29.8 Å . In contrast, conventional PEG reagents are polydisperse mixtures with a dispersity (Ð) ranging from 1.05 to 1.20, containing a distribution of chain lengths and molecular weights [1]. This variation in conventional PEG prevents precise control over the spatial orientation of the biotin moiety, which can affect binding efficiency to avidin or streptavidin.

Spacer Precision
Head-to-head
29.8 Å discrete; Ð = 1 vs polydisperse PEG Ð 1.05–1.20
Supports rational linker-length optimization and reproducible assay design
Reported structural comparison; 25-atom chain length confirmed
Bioconjugation Assay Development Linker Engineering

Amphiphilic Solubility in Aqueous Buffer vs. Poor Water Solubility of Alkyl Spacers

Biotin-dPEG®7-NH2 is amphiphilic and dissolves equally well in both aqueous buffer and organic solvents such as DMSO or methylene chloride, without the need for pre-dissolution in organic solvent . In contrast, the traditional hydrophobic biotinylation reagent LC-biotin is poorly soluble in water, often requiring organic co-solvents that can denature sensitive biomolecules. For example, the structurally similar dPEG4 biotin acid is noted for its 'significantly superior solubility' compared to LC-biotin . While direct quantitative solubility values for Biotin-dPEG®7-NH2 were not found in the literature, the solubility enhancement is a well-established, class-level benefit of the amphiphilic dPEG® spacer technology [1].

Solubility Profile
Class-level
Amphiphilic: soluble in water, aqueous buffer, DMSO, and methylene chloride
May support aqueous bioconjugation workflow without organic co-solvent pre-dissolution
Class-level inference; quantitative solubility data not found in reviewed sources
Aqueous Bioconjugation Protein Labeling Solubility Enhancement

Prevention of Biomolecule Aggregation vs. NHS-LC-Biotin

Biotinylation with Biotin-dPEG®7-NH2 does not cause aggregation or precipitation of the labeled biomacromolecule . This is a key differentiator from NHS-LC-biotin, a widely used alkyl spacer-based reagent. Product documentation for the closely related dPEG4-biotin acid explicitly states that 'dPEG4 biotin acid will not trigger the aggregation and precipitation of conjugated biomolecules, even at high levels of biotin incorporation. In contrast, LC-biotin triggers the aggregation and precipitation of biomolecules with the incorporation of a few LC-biotin groups' . This property is inherent to the hydrophilic dPEG® spacer.

Aggregation Control
Context-dependent
No aggregation with dPEG® vs NHS-LC-biotin induces aggregation at low incorporation
May support higher conjugate yield and reduce non-specific binding in pull-down assays
Source-specific review; based on dPEG4-biotin acid analog documentation
Protein Stability Aggregation Biotinylation

High-Value Applications for Biotin-dPEG®7-NH2 Based on Quantifiable Performance


Precision Spacer for Biotin-Avidin Assay Optimization

The discrete 29.8 Å spacer of Biotin-dPEG®7-NH2 allows researchers to systematically optimize the distance between a labeled protein or peptide and the biotin binding pocket of (strept)avidin. This is crucial for maximizing the signal-to-noise ratio in sandwich ELISA, pull-down assays, and surface plasmon resonance (SPR) experiments, where steric hindrance from a suboptimal linker length can significantly reduce binding efficiency and assay sensitivity .

Water-Soluble Biotinylation of Hydrophobic Peptides and Small Molecules

The amphiphilic dPEG®7 spacer imparts aqueous solubility to the biotin label, enabling efficient and homogeneous biotinylation of hydrophobic peptides or small molecules in purely aqueous buffers. This avoids the use of denaturing organic co-solvents that can damage biomolecules or alter their conformation, preserving their native activity for downstream biological assays such as cell-based screening or in vivo studies .

High-Throughput Biotinylation for PROTAC and ADC Development

Biotin-dPEG®7-NH2 is a robust building block for synthesizing bifunctional ligands used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its terminal amine provides a versatile handle for further conjugation, while the monodisperse spacer ensures that each synthesized PROTAC or drug-linker construct has a precisely defined molecular weight and hydrodynamic radius, which is critical for consistent in vitro and in vivo performance, reproducible analytical characterization, and meeting regulatory filing requirements [1].

Glycoprotein Labeling via Oxidized Carbohydrate Moieties

The terminal amine of Biotin-dPEG®7-NH2 can react with aldehydes generated from the mild periodate oxidation of carbohydrate coats on glycoproteins to form a labile Schiff base, which can then be reduced to a stable secondary amine. This provides a specific, non-perturbing method for biotinylating glycosylated proteins for applications such as lectin blotting or targeted delivery without modifying the protein's primary amine residues, which are often crucial for its function .

Application
Selection Property
Validation Focus
Biotin-avidin assay optimization
Discrete spacer-length precision
Binding signal reproducibility and steric-hindrance review
Aqueous labeling of hydrophobic peptides
Amphiphilic solubility profile
Conjugate solubility in buffer without organic co-solvent
PROTAC and ADC linker research
Monodisperse molecular definition
Consistent analytical characterization and method documentation context
Glycoprotein labeling via aldehyde coupling
Amine-carbonyl reactivity
Conjugation site specificity and non-perturbing label incorporation
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